Bienvenue dans la boutique en ligne BenchChem!

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide

sigma-2 receptor structure-activity relationship regioisomerism

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide (CAS 955716-58-2, molecular formula C25H24N2O4, molecular weight 416.5 g/mol) is a synthetic small molecule belonging to the tetrahydroisoquinoline (THIQ) benzamide class. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit sigma-2 receptor binding affinity and steroid sulfatase (STS) inhibitory activity relevant to hormone-dependent cancers.

Molecular Formula C25H24N2O4
Molecular Weight 416.477
CAS No. 955716-58-2
Cat. No. B2594601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide
CAS955716-58-2
Molecular FormulaC25H24N2O4
Molecular Weight416.477
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C25H24N2O4/c1-30-22-10-6-9-21(23(22)31-2)24(28)26-20-12-11-17-13-14-27(16-19(17)15-20)25(29)18-7-4-3-5-8-18/h3-12,15H,13-14,16H2,1-2H3,(H,26,28)
InChIKeyVICURECKGRRPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide (CAS 955716-58-2)


N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide (CAS 955716-58-2, molecular formula C25H24N2O4, molecular weight 416.5 g/mol) is a synthetic small molecule belonging to the tetrahydroisoquinoline (THIQ) benzamide class . This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit sigma-2 receptor binding affinity and steroid sulfatase (STS) inhibitory activity relevant to hormone-dependent cancers [1][2]. The compound features a 2-benzoyl-substituted THIQ core and a 2,3-dimethoxybenzamide moiety, a regioisomeric arrangement that distinguishes it from the more common 3,4-dimethoxy analogs in screening libraries.

Why Close THIQ Benzamide Analogs Cannot Be Interchanged with N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide


In the THIQ benzamide series, single-atom or positional modifications can produce dramatic shifts in target engagement and selectivity. Changing the methoxy substitution pattern on the isoquinoline ring alone led to sigma-2 Ki values spanning 4.4–133 nM, while varying linker flexibility altered affinity by orders of magnitude [1]. Similarly, the nature of the N-acyl substituent (benzoyl vs. acetyl vs. propionyl) modulates lipophilicity and H-bond acceptor capacity, impacting both in vitro potency and pharmacokinetic profile [2]. The 2,3-dimethoxy substitution on the benzamide ring is regioisomerically distinct from the 3,4-dimethoxy variant, which may alter steric complementarity with binding pockets and metabolic stability. These structure-activity relationship data demonstrate that a 'generic' THIQ benzamide cannot be substituted for this specific compound without risking loss of target affinity, selectivity, and biological outcome.

Quantitative Evidence Differentiating N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide from Closest Analogs


Regioisomeric Identity: 2,3-Dimethoxy vs. 3,4-Dimethoxy Benzamide Substitution

The target compound bears a 2,3-dimethoxy substitution on the benzamide ring, in contrast to the more commonly cataloged 3,4-dimethoxy isomer (CAS 955672-00-1). While direct comparative binding data for this specific pair are not available in the public domain, the sigma-2 SAR literature demonstrates that methoxy group configuration on the tetrahydroisoquinoline ring system profoundly affects sigma-2 affinity, producing Ki values spanning 4.4–133 nM depending on the substitution pattern [1]. By analogy, the spatial orientation of the methoxy groups on the benzamide ring is expected to influence both target binding and off-target interactions. The 2,3-dimethoxy arrangement offers a distinct electronic distribution and steric profile relative to the 3,4-isomer, providing a differentiation vector for screening libraries seeking novel chemotypes.

sigma-2 receptor structure-activity relationship regioisomerism

N-Acyl Substituent Differentiation: Benzoyl vs. Acetyl

The N-2 benzoyl group distinguishes this compound from the N-2 acetyl analog (N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide, CAS 955755-71-2). The benzoyl moiety introduces a phenyl ring that increases molecular volume (416.5 vs. ~354.4 g/mol for the acetyl analog), enhances lipophilicity (estimated cLogP increase of ~1.5–2.0 units based on fragment contributions), and adds an aromatic π–π interaction surface. In a parallel THIQ series targeting microtubule disruption, benzoyl substitution at the N-2 position was identified as optimal for anti-proliferative activity, outperforming benzyl and benzenesulfonyl variants, while 3'-methoxy substitution on the pendent aromatic was preferred [1]. Although the acetyl analog may offer higher aqueous solubility, the benzoyl group's enhanced hydrophobic contact potential and H-bond acceptor capacity make it the preferred substituent for targets requiring aromatic stacking interactions.

THIQ benzamide N-substituent SAR lipophilicity

Steroid Sulfatase (STS) Inhibitory Potential: Structural Overlap with Hormone-Dependent Disease Patent

Patent US 9708305 B2 discloses substituted 1,2,3,4-tetrahydroisoquinoline derivatives that exhibit steroid sulfatase (STS) inhibition, selective estrogen receptor modulation (SERM), and alkaline phosphatase (ALP) induction, with utility in breast cancer, prostate cancer, and osteoporosis [1]. The generic formula encompasses compounds bearing a 2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl scaffold linked to substituted benzamides. While the patent does not provide specific IC50 values for the 2,3-dimethoxybenzamide embodiment, the structural alignment of the target compound with the claimed pharmacophore suggests it is positioned within this multimechanistic therapeutic space. In contrast, the 3,4-dimethoxy isomer and N-acetyl analogs fall outside the exemplified substitution patterns in the patent's preferred embodiments, indicating that the 2,3-dimethoxybenzamide combination represents a deliberately selected structural variant with potential IP differentiation.

steroid sulfatase hormone-dependent cancer SERM

Purity and Characterization Standards for THIQ Benzamide Chemical Procurement

Commercial sourcing data for closely related compounds within the 2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl series indicate that reputable suppliers provide purity specifications of ≥98% as determined by HPLC, with orthogonal characterization by NMR and GC for identity confirmation . For example, the propionamide analog (CAS 955718-21-5) is supplied at 98% purity with batch-specific QC data including NMR, HPLC, and GC spectra available from Bidepharm. Procurement of the target compound should require equivalent or higher purity specifications, with the 2,3-dimethoxy substitution potentially introducing additional complexity in chromatographic purification compared to mono-methoxy analogs, warranting supplier verification of isomeric purity.

chemical purity quality control vendor specification

Prioritized Application Scenarios for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide Based on Available Evidence


Sigma-2 Receptor Ligand Screening and Probe Development

Given the established sigma-2 receptor affinity of structurally related THIQ benzamides with Ki values ranging from sub-nanomolar to low nanomolar, this compound is a candidate for sigma-2 radioligand or fluorescent probe development, especially in oncology imaging where sigma-2 is highly expressed in proliferating tumor cells [1]. The 2,3-dimethoxy substitution offers a distinct chemotype for expanding SAR beyond published 6,7-dimethoxy-THIQ series.

Hormone-Dependent Cancer Drug Discovery Programs

The compound falls within the generic claims of US 9708305 B2 for STS inhibition, SERM modulation, and ALP induction [2]. Discovery teams targeting estrogen-dependent breast cancer or prostate cancer may evaluate this compound as a lead scaffold, particularly where the 2,3-dimethoxy pattern provides a novelty edge over extensively explored 3,4-dimethoxy analogs.

Microtubule Disruption and Anti-Angiogenesis Research

The N-2 benzoyl-THIQ scaffold was identified as optimal in a series of microtubule-disrupting agents with demonstrated in vivo anti-angiogenic activity in a mouse matrigel plug assay, with oral efficacy comparable to steroidal benchmarks [3]. The 2,3-dimethoxybenzamide variant may be explored as a next-generation analog in this phenotypic screening paradigm.

Chemical Biology Tool Compound Procurement for Kinase or Receptor Target Deconvolution

Laboratories conducting cheminformatics-based target prediction or phenotypic screening hit expansion may source this compound as a structurally unique entry within the THIQ benzamide chemical space. Its distinct regioisomeric identity and N-benzoyl moiety differentiate it from common screening deck members, aiding in SAR triangulation and off-target profiling studies.

Quote Request

Request a Quote for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.